Staurosporine hydrochloride is a potent, non-selective inhibitor of protein kinases, originally isolated from the bacterium Streptomyces staurosporeus. This compound has garnered significant attention due to its ability to induce apoptosis in various cell types and its potential therapeutic applications in cancer treatment and other diseases. Staurosporine is classified as an indolocarbazole alkaloid, characterized by its complex molecular structure that contributes to its biological activity.
Staurosporine was first discovered in 1977 during a screening for antifungal agents. It is produced by the fermentation of Streptomyces staurosporeus, a soil-dwelling actinobacterium. The compound belongs to the indolocarbazole class of alkaloids, which are known for their diverse biological activities, including inhibition of protein kinases and induction of apoptosis.
Several synthetic routes have been developed for staurosporine, focusing on various strategies to construct its intricate structure. A notable method involves a sequential C–H functionalization strategy, which utilizes selective copper-catalyzed reactions to build the indolocarbazole framework. This method allows for the introduction of functional groups at specific positions on the aromatic rings while maintaining high selectivity and yield.
In one reported synthesis, starting from simple anilines, the process includes multiple steps such as C–H arylation, C–H amination, and C–H carbonylation, culminating in the formation of staurosporine with high efficiency . This approach is particularly advantageous due to its ability to produce complex molecules from simpler precursors without extensive protective group strategies.
The molecular formula of staurosporine hydrochloride is , with a molecular weight of approximately 462.53 g/mol. The compound features a unique indolocarbazole core structure characterized by two fused aromatic rings and a central nitrogen-containing heterocycle.
Key structural attributes include:
The three-dimensional conformation of staurosporine allows it to fit into the active sites of various kinases, thereby inhibiting their function.
Staurosporine undergoes various chemical reactions that are crucial for its biological activity. It primarily acts as an ATP-competitive inhibitor of protein kinases, which means it competes with ATP for binding at the active site of these enzymes.
In vitro studies have demonstrated that staurosporine can induce apoptosis through several mechanisms:
Furthermore, modifications to the staurosporine structure can lead to analogs with altered properties, such as improved selectivity or reduced toxicity.
The mechanism by which staurosporine induces apoptosis involves multiple pathways:
These actions culminate in cellular changes characteristic of apoptosis, including chromatin condensation and DNA fragmentation.
Staurosporine hydrochloride exhibits several notable physical properties:
Chemical properties include:
Staurosporine has been extensively studied for its potential applications in various fields:
Moreover, researchers are developing cell-permeable analogs that retain kinase inhibitory properties while minimizing cytotoxic effects, expanding its applicability in pharmacological research .
Staurosporine hydrochloride exerts its potent kinase inhibition primarily through competitive antagonism at the adenosine triphosphate (ATP)-binding site, a deeply conserved structural feature within the catalytic cleft of protein kinases. Crystallographic analyses of staurosporine bound to the catalytic subunit of cyclic adenosine monophosphate (cAMP)-dependent protein kinase revealed significant induced-fit conformational changes in the enzyme. Upon binding, staurosporine triggers a rearrangement of the glycine-rich loop (residues 50-55) and a displacement of the activation segment, expanding the binding pocket volume by approximately 25% compared to its ATP-bound state. This plasticity allows optimal accommodation of staurosporine’s polyaromatic scaffold [10].
The inhibitor forms specific hydrogen bonds between its lactam carbonyl group and the backbone amide nitrogen of glutamate 121 within the hinge region—a critical interaction conserved across kinase-staurosporine complexes. Additionally, the protonated nitrogen of staurosporine’s glycosidic moiety engages in electrostatic interactions with aspartate 184, a residue responsible for coordinating magnesium ions in ATP binding. This dual interaction mimics key molecular recognition features of the adenine ring while exploiting additional binding energy unavailable to ATP itself [10]. Thermodynamic studies demonstrate staurosporine achieves sub-nanomolar dissociation constants (Kd) against numerous kinases due to burial of approximately 850 Ų of solvent-accessible surface area—significantly exceeding the 550 Ų burial typical of ATP binding [4] [10].
Table 1: Dissociation Constants (Kd) of Staurosporine for Representative Kinases
Kinase | Kd (nM) | Kinase Family |
---|---|---|
Protein Kinase Cα | 0.7 | AGC |
Cyclin-Dependent Kinase 1 | 5 | CMGC |
Glycogen Synthase Kinase-3β | 15 | CMGC |
Protein Kinase A | 7 | AGC |
Death-Associated Protein Kinase 1 | 1.2 | CAMK |
Hormonally Up-regulated Kinase (HUNK) | 620 | CAMK |
Data compiled from biochemical assays [6] [7] [5]
The molecular architecture of staurosporine enables its remarkable polypharmacology through sophisticated mimicry of adenine nucleotides. Its indolocarbazole core positions the planar lactam ring system to form bidentate hydrogen bonds with kinase hinge residues, precisely replicating the donor-acceptor-donor pattern characteristic of adenine interactions. The lactam nitrogen and carbonyl oxygen of staurosporine superimpose within 0.4 Å of the N1 and N6 atoms of adenine when bound to cAMP-dependent protein kinase, confirming direct adenosine mimetic properties [10].
Beyond simple mimicry, staurosporine extends into hydrophobic regions inaccessible to ATP. Its bifurcated aromatic system engages in extensive van der Waals contacts with conserved hydrophobic residues flanking the ATP pocket, including valine 57, alanine 70, and leucine 173 (cAMP-dependent protein kinase numbering). Particularly significant is the stacking interaction between the benzene ring of staurosporine and phenylalanine 327 in the catalytic loop—a residue invariant across 94% of human kinases. This interaction contributes approximately 40% of the total binding energy according to alanine-scanning mutagenesis studies [4] [10].
The glycosidic appendage of staurosporine penetrates towards the ribose-binding region, where its methylamine group forms water-mediated hydrogen bonds with aspartate 184 and lysine 72. Unlike natural nucleosides, however, this moiety adopts a constrained conformation that sterically occludes the phosphate-binding region, explaining its potent inhibition despite lacking phosphate-mimicking groups. Molecular dynamics simulations reveal this glycosidic group reduces conformational flexibility in the catalytic loop by 70% compared to the ATP-bound state, effectively freezing the kinase in an inactive configuration [10].
Despite its reputation as a pan-kinase inhibitor, staurosporine exhibits significant selectivity gradients within the protein kinase C (PKC) family, governed by structural variations in the ATP-binding cleft. Classical PKC isoforms (α, βI, βII, γ) demonstrate exceptional sensitivity to staurosporine (IC50 = 0.7-3 nM), while novel PKCs (δ, ε, θ, η) exhibit intermediate sensitivity (IC50 = 4-15 nM), and atypical PKCs (ζ, ι/λ) display markedly reduced affinity (IC50 > 100 nM) [7].
This hierarchical inhibition profile arises from structural divergence in two key regions:
A notable exception is the hormonally up-regulated kinase (HUNK), a PKC-related kinase overexpressed in human epidermal growth factor receptor 2-positive (HER2+) breast cancers. Biochemical assays demonstrate full-length HUNK exhibits moderate sensitivity to staurosporine (Kd = 620 nM), with inhibition correlating with reduced viability in HUNK-dependent mammary tumor cells. Structural modeling suggests HUNK’s unique glycine-rich loop (residues 52-57) adopts a conformation that partially occludes the adenine binding region, reducing accessibility to staurosporine compared to classical PKCs [5].
Table 2: Staurosporine Inhibition Profiles Across Protein Kinase C Isoforms
PKC Class | Isoforms | Staurosporine IC50 (nM) | Structural Determinants of Sensitivity |
---|---|---|---|
Classical | α, βI, βII, γ | 0.7–3 | Small gatekeeper (Thr/Val), open hinge conformation |
Novel | δ, ε, θ, η | 4–15 | Expanded hydrophobic pocket near C-helix |
Atypical | ζ, ι/λ | >100 | Bulky gatekeeper (Met), constricted hinge region |
Related Kinase | HUNK | 620 | Glycine-rich loop occlusion |
Emerging evidence indicates staurosporine influences kinase-mediated cellular processes beyond simple catalytic inhibition, through allosteric modulation of protein-protein interactions and scaffolding functions. In promonocytic U937 cells, sub-apoptotic concentrations of staurosporine (10-50 nM) induce rapid homotypic aggregation—a phenomenon distinct from phorbol ester-induced clustering. This aggregation requires intact cytoskeletal dynamics (sensitive to cytochalasin B and colchicine) and involves protein kinase C-dependent translocation of β2-integrins to the plasma membrane. Intriguingly, staurosporine-induced aggregation proceeds despite inhibition of protein synthesis by cycloheximide, indicating it stems from post-translational reorganization of existing adhesion molecules rather than de novo protein synthesis [1].
Staurosporine also modulates kinase scaffolding functions through displacement of regulatory proteins from catalytic domains. In HL-60 leukemia cells, staurosporine analogs like Ro-31-8220 induce apoptosis independently of protein kinase C inhibition. This process involves mitochondrial cytochrome c release and caspase-3 activation—effects completely abrogated by Bcl-2 overexpression. Competition experiments demonstrate Ro-31-8220’s apoptotic activity persists even in the presence of excess bisindolylmaleimide inhibitors that saturate protein kinase C’s catalytic site, confirming involvement of non-catalytic targets [8].
Furthermore, staurosporine alters cell cycle regulatory networks through kinase-independent mechanisms. In U937 leukemic cells, staurosporine (1 μM, 24h) induces G2/M arrest accompanied by depletion of cyclin B1 and cyclin-dependent kinase 1 proteins—despite direct inhibition of these kinases being insufficient to explain the magnitude of depletion. Proteomic analyses reveal staurosporine enhances ubiquitin-mediated degradation of cyclin B1 through disruption of ankyrin repeat and SOCS box-containing protein 2 (ASB2)-kinase complexes, demonstrating allosteric rewiring of the ubiquitin-proteasome system [9]. These pleiotropic effects underscore staurosporine’s utility in probing both catalytic and non-catalytic kinase functions in cellular signaling networks.
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6